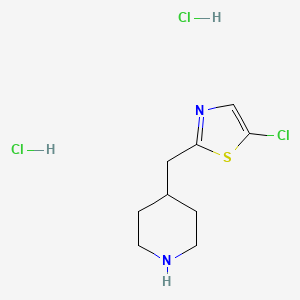

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

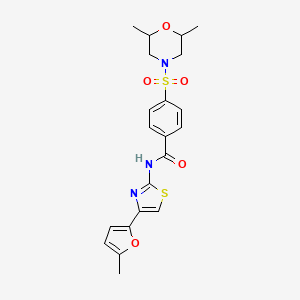

説明

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazides were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . For instance, the structure of “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” was characterized by spectral data .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 . It should be stored at room temperature .科学的研究の応用

Kinetic Studies in Thiadiazoles

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride has been involved in kinetic studies, particularly in reactions with nucleophilic agents. Alemagna, Bacchetti, and Beltrame (1968) investigated the kinetics of reactions involving thiadiazoles, highlighting the role of chlorine displacement by piperidine in ethanol and benzene environments (Alemagna, Bacchetti, & Beltrame, 1968).

Structure-Activity Relationships in Pyrazole Derivatives

The compound has also been studied in the context of structure-activity relationships of pyrazole derivatives. Lan et al. (1999) focused on identifying potent and selective cannabimimetic ligands, exploring the structural requirements for brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Ligand Binding to Human Dopamine Receptors

In studies involving human dopamine receptors, Rowley et al. (1997) identified a ligand with moderate affinity and selectivity for the human dopamine D4 (hD4) receptors, analyzing structure-activity relationships with respect to hD4 affinity and selectivity (Rowley et al., 1997).

Synthesis of Nonionic Surfactants

Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds involving Thiadiazolyl Piperidine and evaluated their antimicrobial activities. They also explored the physico-chemical and surface properties of synthesized non-ionic surfactants (Abdelmajeid, Amine, & Hassan, 2017).

Radioiodinated Ligand Binding

Gatley et al. (1996) investigated a 123I-labeled analog of the compound as a radioiodinated ligand that binds in vivo to mouse brain cannabinoid CB1 receptors. This study provided insights into the in vivo brain binding and potential applications in characterizing brain CB1 receptor binding (Gatley et al., 1996).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

It’s worth noting that piperidine derivatives can affect a wide range of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

特性

IUPAC Name |

5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2S.2ClH/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLSTVPNGSCZDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=C(S2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2383454.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)

![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2383459.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2383461.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)

![Diethyl 2-[(3,5-difluoroanilino)methylene]malonate](/img/structure/B2383465.png)